8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
Description
Core Furo[3,2-c]quinoline Skeleton Analysis
The furo[3,2-c]quinoline scaffold is a tricyclic system comprising a fused quinoline core (a benzene ring fused to a pyridine ring) and a tetrahydrofuran moiety. In 8-methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline, the quinoline nucleus is partially saturated, resulting in a hexahydroquinoline framework. The molecular formula (C₁₆H₁₇NOS) and IUPAC name [(3aS,4S,9bS)-8-methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline] confirm the connectivity of the furan oxygen at position 3,2 relative to the quinoline system.
Key structural features include:
- Furan Ring : The oxygen atom bridges C3 and C2 of the quinoline core, forming a five-membered oxacycle.
- Hexahydroquinoline : Partial saturation of the quinoline ring (positions 2,3,3a,4,5,9b) introduces conformational flexibility, distinguishing it from fully aromatic furoquinoline alkaloids like dictamnine.
- Stereochemistry : The (3aS,4S,9bS) configuration establishes a cis-fused arrangement between the furan and hexahydroquinoline rings, as evidenced by X-ray crystallography of analogous compounds.
Substituent Configuration: Methyl and Thiophen-2-yl Group Orientation
The compound features two substituents: a methyl group at position 8 and a thiophen-2-yl group at position 4.
The thiophen-2-yl group adopts an axial orientation due to steric constraints imposed by the hexahydroquinoline ring. Nuclear Overhauser Effect (NOE) correlations in NMR studies of related compounds reveal proximity between the thiophene sulfur and the furan oxygen, suggesting a stabilized gauche conformation. The methyl group at C8 occupies an equatorial position to minimize 1,3-diaxial strain, as observed in molecular mechanics simulations.
Conformational Dynamics in Hexahydroquinoline Ring System
The hexahydroquinoline ring exhibits dynamic puckering, influenced by the fused furan moiety and substituents:
Ring Puckering Modes :
Torsional Flexibility :
Hydrogen Bonding :
Comparative Structural Analysis with Related Furoquinoline Alkaloids
Key Differences :
- Ring Fusion : Dictamnine and skimmianine feature a [2,3-b] fusion, whereas the target compound has a [3,2-c] fusion, altering the spatial arrangement of substituents.
- Electronic Effects : The thiophen-2-yl group introduces electron-rich character compared to methoxy substituents, enhancing π-π interactions in catalytic applications.
- Saturation : Partial saturation in the hexahydroquinoline system reduces aromaticity, increasing solubility in polar solvents relative to fully aromatic analogs.
X-ray diffraction data for the target compound (isostructural to ) confirms a dihedral angle of 37.3° between the hexahydroquinoline and thiophene rings, contrasting with the coplanar methoxy groups in dictamnine. This structural divergence likely influences binding affinities in biological systems.
Properties
IUPAC Name |
8-methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-10-4-5-13-12(9-10)16-11(6-7-18-16)15(17-13)14-3-2-8-19-14/h2-5,8-9,11,15-17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRUTULGRMGZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene derivative, followed by cyclization reactions to form the furoquinoline core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and fusion of the rings .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene ring and the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of dihydro derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit promising antimicrobial properties. Specifically, the interactions of 8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline with various microbial strains have been investigated:
- In Vitro Studies : The compound has been screened for antimicrobial activity using methods such as the well diffusion method and minimum inhibitory concentration (MIC) determination. Results suggest significant inhibition against various bacterial and fungal strains .
Pharmacological Potential
The structural characteristics of this compound suggest potential applications in treating various diseases:
- Anticancer Activity : Due to its ability to interact with biological targets within cancer cells.
- Anti-inflammatory Properties : The compound's unique structure may allow it to modulate inflammatory pathways effectively.
Computational Studies
Computational methodologies such as molecular docking and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies have been employed to predict the pharmacokinetic properties of this compound. These studies help in understanding how the compound interacts at a molecular level with biological targets .
Case Study 1: Antimicrobial Efficacy
A study conducted on several synthesized quinoline derivatives included this compound. The results revealed that this compound exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Case Study 2: Anticancer Research
In another investigation focused on anticancer properties, the compound was tested against various cancer cell lines. Preliminary results indicated that it could induce apoptosis in cancer cells through activation of specific signaling pathways associated with programmed cell death .
Mechanism of Action
The mechanism of action of 8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Substituent Impact on Bioactivity
- Thiophen-2-yl vs.
- Methyl (C8) vs. Chloro/Phenoxy: Methyl groups generally reduce steric hindrance, while bulkier substituents (e.g., phenoxy) may improve antifungal activity by disrupting membrane integrity .
Structure-Activity Relationships (SAR)
- Position 4 Substituents :
- Bulky groups (e.g., indole, pyridyl) improve target selectivity but may reduce bioavailability.
- Electron-withdrawing groups (e.g., chloro) enhance stability but could diminish cell permeability.
Biological Activity
8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anti-inflammatory, cytotoxic, and antimicrobial activities. The analysis is supported by data tables and research findings from various studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H17NOS
- Molecular Weight : 271.38 g/mol
- CAS Number : 937169-58-9
Anti-inflammatory Activity
Research indicates that derivatives of thiophene compounds exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that certain thiophene derivatives can inhibit nitric oxide (NO) production in LPS-stimulated microglial cells. The half-maximal inhibitory concentrations (IC50) for these compounds ranged significantly, highlighting their potential therapeutic applications.
| Compound Name | Biological Activity | Assay | IC50 (µM) | Positive Control |
|---|---|---|---|---|
| 8-Methyl-4-thiophen-2-yl derivative | Anti-inflammatory | LPS-stimulated BV-2 cells | TBD | Quercetin (16.3) |
| 5-Propenyl-thiophene-2-carboxylic acid | In vitro anti-inflammatory | RAW 264.7 macrophages | 79.5 | Dexamethasone (62.2) |
Cytotoxic Activity
The cytotoxic effects of 8-Methyl-4-thiophen-2-yl derivatives have been evaluated against various cancer cell lines. Notably, one study utilized MTT assays to assess the antiproliferative effects on breast cancer cell lines MCF-7 and MDA-MB-468.
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 8-Methyl-4-thiophen-2-yl derivative | MCF-7 | TBD |
| 8-Methyl-4-thiophen-2-yl derivative | MDA-MB-468 | TBD |
The results indicated that specific modifications to the thiophene structure could enhance cytotoxicity against these cancer cells.
Antimicrobial Activity
In addition to its anti-inflammatory and cytotoxic properties, the compound has shown promise in antimicrobial activity. Studies have reported varying degrees of effectiveness against different bacterial strains.
Case Studies and Research Findings
-
Antiviral Activity : A recent study explored the antiviral potential of thiophene derivatives against the Ebola virus. The research indicated that structural modifications significantly impact their efficacy.
- Key Finding : Compounds lacking certain substituents exhibited reduced antiviral activity, emphasizing the importance of specific functional groups in maintaining biological activity.
-
Metabolic Stability : Evaluation of metabolic stability in liver microsomes revealed prolonged half-life values for certain thiophene derivatives compared to standard drugs like verapamil.
- Table of Metabolic Stability :
Compound Name t1/2 (min) in Human Microsomes t1/2 (min) in Mouse Microsomes Thiophene 57 130 ± 9 29 ± 5 Verapamil 22 ± 2 10 ± 1
Q & A
Basic: What synthetic methodologies are optimal for preparing 8-methyl-4-thiophen-2-yl-furo[3,2-c]quinoline derivatives?
The compound can be synthesized via a multi-component one-pot reaction involving p-toluidine, aldehydes (e.g., thiophene-2-carbaldehyde), and 2,3-dihydrofuran in the presence of palladium dichloride (PdCl₂). This method yields up to 92.6% isolated product under reflux conditions in acetonitrile . Key steps include:
- Catalyst optimization : PdCl₂ enhances reaction efficiency by facilitating cyclization.
- Solvent selection : Acetonitrile is preferred due to its polarity and boiling point (373 K).
- Characterization : Use single-crystal X-ray diffraction (SC-XRD) to confirm stereochemistry (e.g., cis/trans conformers) and hydrogen-bonding networks .
Advanced: How can reaction scalability and stereochemical control be improved for complex furoquinoline derivatives?
To address scalability:
- Flow chemistry : Continuous synthesis may reduce batch variability.
- Alternative catalysts : Explore earth-abundant metals (e.g., Fe or Ni) to replace PdCl₂ for cost efficiency .
For stereochemical control: - Chiral auxiliaries : Introduce enantioselective catalysts (e.g., BINOL-derived ligands) during cyclization.
- Computational modeling : Use DFT calculations to predict transition states and optimize reaction pathways .
Basic: What experimental assays are suitable for evaluating the biological activity of this compound?
- Anticancer activity : Test against cell lines (e.g., MDA-MB-231 breast cancer) using MTT assays. IC₅₀ values should be compared to reference drugs like doxorubicin .
- Antifungal synergy : Pair with miconazole against Candida albicans to assess fungistatic enhancement via checkerboard assays .
- Cytotoxicity controls : Include non-cancerous cell lines (e.g., HEK293) to determine selectivity indices.
Advanced: How can in vivo models and resistance mechanisms be studied for this compound?
- Xenograft models : Administer the compound to immunodeficient mice implanted with MDA-MB-231 tumors to monitor tumor regression and metastasis .
- Resistance profiling : Expose fungal or cancer cells to sublethal doses over multiple generations, then perform whole-genome sequencing to identify mutations (e.g., efflux pump upregulation).
Basic: What structural features influence the compound’s stability and intermolecular interactions?
- Hydrogen bonding : The crystal structure reveals N–H⋯O bonds between quinoline N–H donors and furan O acceptors, stabilizing the lattice .
- Torsional strain : The fused furoquinoline ring system exhibits bond angles (e.g., β = 132.4°) that minimize steric clashes .
- Packing analysis : SC-XRD data (space group P2₁/c) show two molecules per asymmetric unit with van der Waals interactions .
Advanced: How can computational methods predict the compound’s binding to therapeutic targets?
- Docking studies : Use AutoDock Vina to model interactions with GPER-1 or MDM2/XIAP. Prioritize scaffolds with high Chemgauss4 scores (e.g., pyrano[3,2-c]quinoline derivatives) .
- MD simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100 ns trajectories.
Basic: What analytical techniques validate purity and structural integrity?
- Chromatography : HPLC with UV detection (λ = 254 nm) confirms >95% purity.
- Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies key protons (e.g., methyl groups at δ 2.35 ppm) and quaternary carbons .
- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., m/z 265.34 for C₁₈H₁₉NO) .
Advanced: How do structural modifications enhance bioactivity?
- SAR studies : Replace the thiophene moiety with pyridine or phenyl groups to test antifungal potency. For example, 4-pyridinyl analogs show improved IC₅₀ values .
- Sulfonamide derivatives : Introduce sulfonamide groups at C8 to enhance MDM2/XIAP inhibition (e.g., compound 14, IC₅₀ = 0.3 μM) .
Basic: How are data contradictions resolved in biological studies?
- Replicate experiments : Perform dose-response curves in triplicate across independent labs.
- Meta-analysis : Compare results with structurally similar compounds (e.g., martinelline analogs) to identify trends in activity .
Advanced: What strategies mitigate toxicity and improve selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
